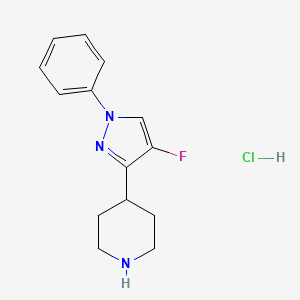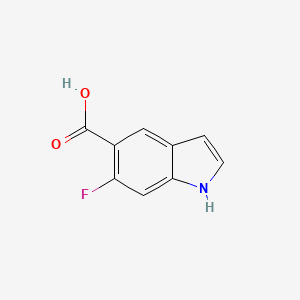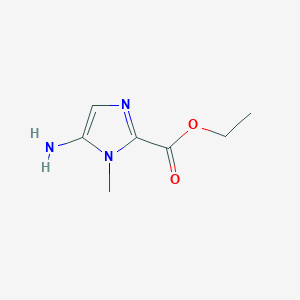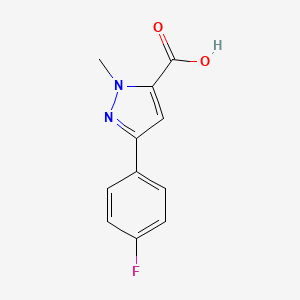
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is a versatile chemical compound used in scientific research. It is known for its unique properties, which make it valuable in various fields such as drug discovery, medicinal chemistry, and neuropharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the fluoro-phenylpyrazole group. Common synthetic methods include:
Cyclization Reactions: The piperidine ring can be formed through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Substitution Reactions: The fluoro-phenylpyrazole group can be introduced via substitution reactions using fluorinated precursors and pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as hydrogenation, cycloaddition, and amination are commonly employed in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluoro and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride has several scientific research applications:
Drug Discovery: It is used as a lead compound in the development of new pharmaceuticals due to its unique chemical structure.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in neuropharmacology.
Biological Research: It is used in various biological assays to study its effects on cellular processes.
Industrial Applications: The compound’s properties make it useful in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptor sites or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Crizotinib: A known ALK inhibitor with a similar piperidine structure.
Alectinib: Another ALK inhibitor with enhanced CNS pharmacokinetic properties.
Ceritinib: A compound with a similar fluoro-phenyl structure used in cancer treatment.
Uniqueness
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is unique due to its specific substitution pattern and the presence of both fluoro and phenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3.ClH/c15-13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11;/h1-5,10-11,16H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVAGGADGBMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(C=C2F)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)

![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
![3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2965384.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
![4-({6-bromo-2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2965387.png)



![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965395.png)


![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)
